3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a dodecyl chain, a fluorinated oxolane ring, and a pyrimidine dione moiety
Preparation Methods
The synthesis of 3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the fluorine atom and the hydroxyl groups. The pyrimidine dione moiety is then attached to the oxolane ring, and finally, the dodecyl chain is introduced. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrimidine dione moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a nucleoside analog in studies related to DNA and RNA synthesis.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom and the hydroxyl groups play crucial roles in its interaction with enzymes and other molecular targets. The compound can inhibit the activity of polymerases and other enzymes involved in nucleic acid metabolism, leading to its antiviral and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 2-hydroxymethyl tetrahydrofuran
- 4-amino-5-(2-chlorophenyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2(1H)-thione What sets 3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione apart is its unique combination of a dodecyl chain, a fluorinated oxolane ring, and a pyrimidine dione moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H35FN2O5 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H35FN2O5/c1-2-3-4-5-6-7-8-9-10-11-13-23-17(26)12-14-24(21(23)28)20-18(22)19(27)16(15-25)29-20/h12,14,16,18-20,25,27H,2-11,13,15H2,1H3/t16-,18-,19?,20-/m1/s1 |
InChI Key |
DHFLLUJSJWHELF-DNJPBYLQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)C=CN(C1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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